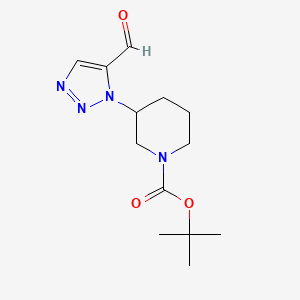

tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Description

Molecular Formula: C₁₃H₂₀N₄O₃

Molecular Weight: 258.28 g/mol

CAS Number: 401.47 (as per incomplete data in )

This compound features a piperidine ring substituted at position 3 with a 1,2,3-triazole moiety bearing a formyl (-CHO) group at position 4. The tert-butyl carbamate (Boc) group at position 1 provides steric protection and modulates solubility. The formyl group enhances reactivity, enabling further derivatization (e.g., via nucleophilic addition or reductive amination), making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(5-formyltriazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-10(8-16)17-11(9-18)7-14-15-17/h7,9-10H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLXASBAYRZTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CN=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

Oxidation: Formation of tert-Butyl 3-(5-carboxyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Reduction: Formation of tert-Butyl 3-(5-hydroxymethyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

The biological activity of tert-butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has been investigated in several studies. Key applications include:

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

There is growing interest in the use of triazole derivatives in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes that are critical in various biochemical pathways. This could lead to applications in treating diseases where these enzymes play a pivotal role.

Case Studies

Several case studies highlight the effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus with MIC values indicating potential as an antimicrobial agent. |

| Study 2 | Anticancer Activity | Showed selective cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer progression, suggesting possible therapeutic uses. |

Material Science Applications

Beyond biological applications, this compound is also being explored in material science:

Polymer Chemistry

The compound can be used as a building block for synthesizing functional polymers. Its ability to form cross-links can enhance the mechanical properties of polymeric materials.

Nanotechnology

In nanotechnology applications, this compound may serve as a stabilizing agent or functionalizing agent for nanoparticles used in drug delivery systems.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Positional Isomers of the Triazole Substituent

- tert-Butyl 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: 915370-15-9):

- Key Difference : The formyl group is at position 4 of the triazole instead of position 5.

- Impact : Altered electronic distribution and steric accessibility may affect binding affinity in biological targets. For example, the position of the formyl group could influence interactions with enzymes or receptors .

Variations in the Triazole Substituent

Heterocycle Replacement (Triazole vs. Pyrazole/Tetrazole)

- tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate (CAS: 140640-92-2): Key Difference: A pyrazole ring replaces the triazole, with an amino (-NH₂) group at position 3. Impact: Pyrazoles exhibit distinct hydrogen-bonding capabilities and are common in kinase inhibitors (e.g., EGFR inhibitors). The amino group may enhance solubility or metal coordination .

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate :

Ring Size Variation (Piperidine vs. Pyrrolidine)

- tert-Butyl 3-(4-(aryl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (): Key Difference: Pyrrolidine (5-membered ring) replaces piperidine.

Biological Activity

tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 280.32 g/mol. The compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Triazole Derivatives : Compounds containing triazole rings often exhibit antifungal and antibacterial properties. They may act by inhibiting the synthesis of nucleic acids or disrupting cell membrane integrity.

- Piperidine Moiety : Piperidine derivatives are known for their role as central nervous system agents and may influence neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that triazole-containing compounds can possess significant antimicrobial properties. For instance, derivatives similar to tert-butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine have been tested against various bacterial strains and fungi. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity by targeting specific kinases involved in cancer cell proliferation. For example, triazole derivatives have been reported to inhibit c-Met kinase, which is implicated in various cancers.

Case Studies and Research Findings

A review of literature reveals several key studies investigating the biological activities of related compounds:

Q & A

Q. Example Reaction Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide Formation | NaN₃, DMF, 75°C | ~99% | |

| Click Reaction | CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O, RT | 77-83% | |

| Purification | Silica gel column chromatography | N/A |

How can researchers optimize reaction conditions for high-yield synthesis?

Advanced

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for coupling steps .

- Catalyst tuning : SPhos Pd G3 improves coupling efficiency in Suzuki-Miyaura reactions at 60°C .

- Temperature control : Heating to 60-75°C accelerates azide formation but may require quenching to avoid side reactions .

- Reaction monitoring : TLC or HPLC to track intermediates and adjust stoichiometry .

Q. Critical Parameters

- Excess reagents : Use 1.2-1.5 equivalents of alkyne to ensure complete azide conversion .

- Oxygen exclusion : Degas solvents to prevent Cu(I) oxidation in click reactions .

What spectroscopic and crystallographic methods are used for characterization?

Q. Basic

- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry of the triazole ring and piperidine substitution .

- HRMS : Validates molecular weight (e.g., C₁₃H₂₀N₄O₃, MW 296.37 g/mol) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., tert-butyl group conformation) .

Advanced Data Contradiction Resolution

Discrepancies in NMR data (e.g., unexpected splitting) can be addressed via:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations .

- Crystallographic validation : SHELX refines torsional angles to resolve stereochemical ambiguities .

How does the formyl group influence the compound’s reactivity and applications?

Advanced

The formyl group (-CHO) enables:

- Derivatization : Condensation with amines/hydrazines to form Schiff bases or hydrazones for drug discovery .

- Electrophilic reactivity : Participation in Friedel-Crafts or Mannich reactions to expand molecular complexity .

- Coordination chemistry : Chelation with metal catalysts (e.g., Pd, Cu) in cross-coupling reactions .

Q. Example Derivatives

| Derivative Structure | Application | Reference |

|---|---|---|

| tert-Butyl 4-(4-formylphenyl)piperidine | Enzyme inhibitor scaffolds | |

| tert-Butyl 5-formylpyridin-2-yloxy | Fluorescent probes |

What computational methods predict biological interactions of this compound?

Q. Advanced

- Molecular docking : Assess binding to targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger .

- DFT calculations : Analyze electronic effects of the formyl group on HOMO-LUMO gaps and redox potential .

- MD simulations : Predict stability of ligand-protein complexes in physiological conditions .

Q. Validation

- Compare computed binding energies with experimental IC₅₀ values from enzyme assays .

- Cross-reference PubChem data (e.g., LogP, pKa) to refine solubility predictions .

How are structural analogs used in structure-activity relationship (SAR) studies?

Advanced

Key analogs and their SAR contributions:

Q. SAR Table

| Analog Modification | Biological Impact | Reference |

|---|---|---|

| Fluorine at C3 | ↑ Metabolic stability, ↓ clearance | |

| Sulfanyl group at C5 | ↑ LogP, enhanced cell permeability | |

| Trifluoroacetamido at N3 | ↑ Kinase selectivity |

What strategies resolve low yields in triazole ring formation?

Q. Advanced

- Catalyst optimization : Replace CuSO₄ with CuI for higher regioselectivity in click reactions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) to stabilize intermediates during oxidation .

Case Study

achieved 83% yield using TBS-protected hydroxymethyl triazole, avoiding side reactions during oxidation .

How is SHELX software applied in crystallographic refinement?

Q. Advanced

- High-resolution data : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., S, F) .

- Twinning correction : SHELXD detects and models twinned crystals (common in piperidine derivatives) .

- Hydrogen placement : SHELXPRO assigns H-atoms via riding models or neutron diffraction data .

Q. Best Practices

Q. Notes

- All references correspond to provided evidence IDs.

- Data tables summarize key synthetic, spectroscopic, and SAR findings for methodological clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.